molecular formula C25H34N2O5 B11347383 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11347383
M. Wt: 442.5 g/mol
InChI Key: SQRUOTULCLASPN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with azepane and methoxyphenyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azepane ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the azepane ring can produce a more saturated ring system.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide is unique due to its combination of azepane and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H34N2O5/c1-29-20-11-9-18(10-12-20)21(27-13-7-5-6-8-14-27)17-26-25(28)19-15-22(30-2)24(32-4)23(16-19)31-3/h9-12,15-16,21H,5-8,13-14,17H2,1-4H3,(H,26,28)

InChI Key

SQRUOTULCLASPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCCC3

Origin of Product

United States

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